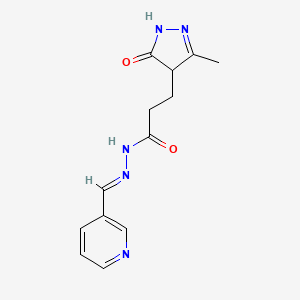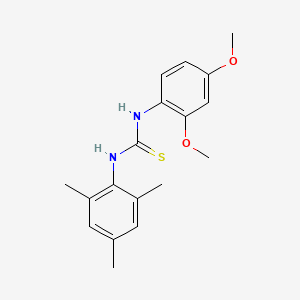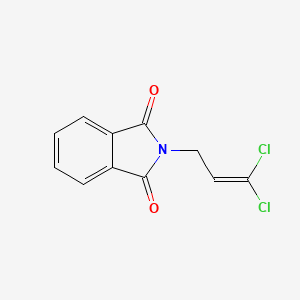![molecular formula C19H21ClN2O2 B5796253 1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)
1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFMPP, and it belongs to the class of piperazine derivatives. TFMPP has been studied extensively for its ability to interact with neurotransmitter receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of TFMPP is primarily through its interaction with serotonin receptors in the brain. TFMPP has been shown to bind to these receptors and activate them, resulting in an increase in serotonin levels in the brain. This increase in serotonin levels has been shown to have a positive effect on mood and anxiety levels, which makes TFMPP a promising candidate for the treatment of these disorders.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects, particularly in the brain. These effects include the activation of serotonin receptors, an increase in serotonin levels, and a decrease in dopamine levels. TFMPP has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety levels.
实验室实验的优点和局限性
One of the main advantages of TFMPP for lab experiments is its ability to interact with serotonin receptors in the brain, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of TFMPP is its potential for toxicity, particularly at higher doses. This can make it difficult to study the long-term effects of TFMPP on the brain and other physiological processes.
未来方向
There are a number of future directions for research on TFMPP, particularly in the area of neurological disorders. One area of research is the development of more selective serotonin receptor agonists that can target specific subtypes of serotonin receptors in the brain. Another area of research is the development of novel delivery methods for TFMPP, such as transdermal patches or inhalers, which can improve its therapeutic efficacy and reduce the potential for toxicity. Additionally, there is a need for more research on the long-term effects of TFMPP on the brain and other physiological processes, particularly at higher doses.
合成方法
The synthesis of TFMPP involves the reaction of 3-chlorophenylhydrazine with 2-methylphenol in the presence of acetic anhydride. The resulting product is then reacted with piperazine to obtain the final compound. This synthesis method has been optimized to produce high yields of TFMPP with high purity.
科学研究应用
TFMPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. TFMPP has been shown to interact with serotonin receptors in the brain, which are involved in regulating mood, anxiety, and other physiological processes. This interaction has been shown to have a positive effect on mood and anxiety levels, making TFMPP a promising candidate for the treatment of these disorders.
属性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-5-2-3-8-18(15)24-14-19(23)22-11-9-21(10-12-22)17-7-4-6-16(20)13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQDBHPLHOWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)



![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)



![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
